REACTION_CXSMILES
|
Br[C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10]([NH:11][CH3:12])[C:5]2=[N:4][CH:3]=1>CO.[Pd]>[N:4]1[CH:3]=[CH:2][N:6]2[CH:7]=[CH:8][N:9]=[C:10]([NH:11][CH3:12])[C:5]=12
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C2N1C=CN=C2NC
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with hot methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1C(=NC=C2)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 158.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |